molecular formula C17H18N2O5S2 B12131246 Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate

Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate

Cat. No.: B12131246
M. Wt: 394.5 g/mol
InChI Key: ZVIYIZMVEDOHNI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of various functional groups. Common synthetic routes may involve the use of reagents such as methyl iodide, thiourea, and various acids and bases to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate include other thiophene derivatives with similar functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 3-amino-5-(2-methoxy-2-oxoethyl)sulfanyl-4-[(4-methylbenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H18N2O5S2/c1-9-4-6-10(7-5-9)15(21)19-13-12(18)14(16(22)24-3)26-17(13)25-8-11(20)23-2/h4-7H,8,18H2,1-3H3,(H,19,21)

InChI Key

ZVIYIZMVEDOHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2N)C(=O)OC)SCC(=O)OC

Origin of Product

United States

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